![molecular formula C15H9ClN2O B14225937 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one CAS No. 757188-67-3](/img/structure/B14225937.png)
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of pyrrolizinones, which are known for their diverse pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction, where azomethine ylide, generated in situ from the decarboxylative condensation of α-amino acids and non-enolizable 1,2-diketones, reacts with a dipolarophile . This reaction is often catalyzed by chiral quaternary ammonium bromide under organocatalytic conditions, resulting in high enantioselectivity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis protocols. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic ring and the pyrrolizinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Scientific Research Applications
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease progression, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indole Derivatives: Indole-based compounds also possess a heterocyclic structure and are known for their diverse pharmacological properties.
Uniqueness
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds.
Properties
CAS No. |
757188-67-3 |
|---|---|
Molecular Formula |
C15H9ClN2O |
Molecular Weight |
268.70 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C15H9ClN2O/c16-10-5-3-9(4-6-10)11-8-17-13-14(11)18-7-1-2-12(18)15(13)19/h1-8,17H |
InChI Key |
HZLURVPKJDTSII-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(2-Sulfanylacetamido)pentyl]quinoline-8-carboxamide](/img/structure/B14225855.png)
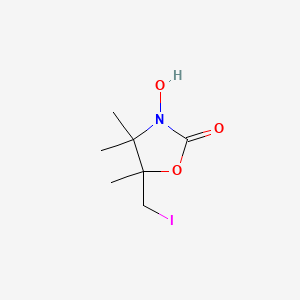
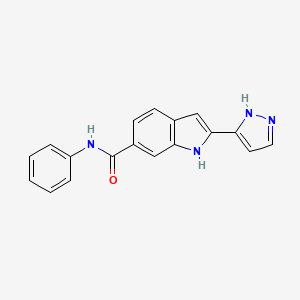
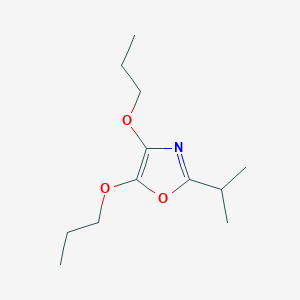
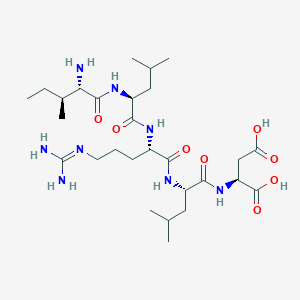
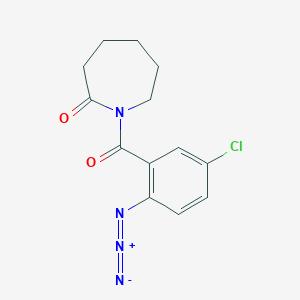
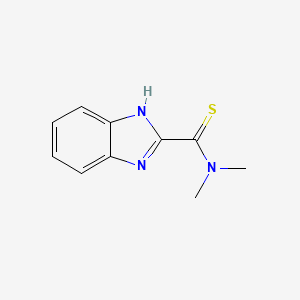
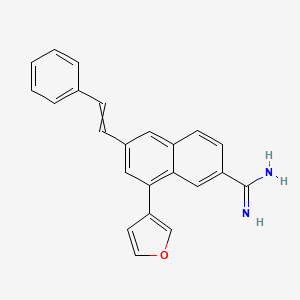

![Bis[4-(4-{bis[(oxiran-2-yl)methyl]amino}phenoxy)phenyl]methanone](/img/structure/B14225923.png)
![2H-Azepin-2-one, 1-[1-(1-bromo-2-naphthalenyl)ethenyl]hexahydro-](/img/structure/B14225930.png)
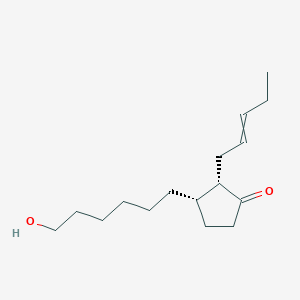
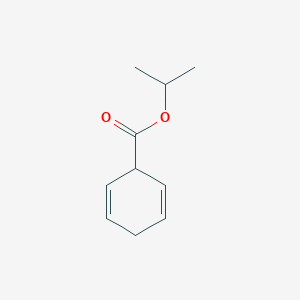
![1-[2-(4,4-Dimethyl-4,5-dihydro-1,3-oxazol-2-yl)phenyl]-1-phenylbutan-2-one](/img/structure/B14225942.png)
